molecular formula C13H8N4O8 B11959579 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid CAS No. 7221-19-4

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid

Cat. No.: B11959579
CAS No.: 7221-19-4
M. Wt: 348.22 g/mol
InChI Key: POECFHVTFLONRY-UHFFFAOYSA-N
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Description

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a 2,4,6-trinitrophenylamino group at the meta position. Synthetically, it can be prepared via condensation reactions between 2,4,6-trinitrophenyl chloride (picryl chloride) and aminobenzoic acid derivatives under optimized conditions, achieving yields up to 94.0% and purity of 98.9% .

Properties

CAS No.

7221-19-4

Molecular Formula

C13H8N4O8

Molecular Weight

348.22 g/mol

IUPAC Name

3-(2,4,6-trinitroanilino)benzoic acid

InChI

InChI=1S/C13H8N4O8/c18-13(19)7-2-1-3-8(4-7)14-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,14H,(H,18,19)

InChI Key

POECFHVTFLONRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid typically involves the nitration of aniline derivatives followed by coupling with benzoic acid. The reaction conditions often require strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The intermediate products are then purified and subjected to further reactions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where safety measures are crucial due to the explosive nature of trinitrophenyl derivatives. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: The compound’s unique properties make it useful in the development of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

4-(2,4,6-Trinitroanilino)benzoic Acid (TABA)

  • Structural Difference: TABA is a positional isomer with the trinitrophenylamino group at the para position instead of meta.
  • Synthesis: Both compounds are synthesized from picryl chloride and aminobenzoic acids, but TABA uses p-aminobenzoic acid, yielding 94% under 70°C for 5 hours .
  • Applications : TABA and its metal salts (e.g., lead, copper) are studied for friction sensitivity, suggesting explosive applications. The meta-substituted analog may exhibit distinct reactivity due to electronic effects .

Triazine-Based Benzoic Acid Derivatives

Examples from and include:

  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C24H18N4O6): Properties: Melting point 217.5–220°C, pale yellow solid, synthesized via nucleophilic substitution on triazine rings .
  • 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (C24H17N5O5): Properties: Contains electron-withdrawing cyano and methoxy groups, influencing solubility and reactivity .
Compound Melting Point (°C) Key Functional Groups Synthesis Yield
3-[(2,4,6-TNP)amino]BA Not reported -NO2, -COOH 94.0%
TABA Not reported -NO2 (para-substituted), -COOH 94.0%
Triazine derivative (4i) 217.5–220 Triazine, formyl, methoxy Quantitative

Ester Derivatives

  • Ethyl 2,4,6-Trinitrobenzoate :
    • Prepared via reaction with ethyl mercuric hydroxide, forming white plates (m.p. 164°C). Thermal decomposition yields ethylmercuric 2,4,6-trinitrophenyl (m.p. 86°C), highlighting stability differences compared to the carboxylic acid form .

Iodinated Benzoic Acid Derivatives

  • Ioxitalamic Acid (3-(acetamido)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodo-benzoic acid): Applications: Used as a radiocontrast agent. The triiodo substitution enhances X-ray attenuation, unlike the nitro groups in the target compound .
  • Iopamidol : A structurally complex derivative with iodinated aromatic rings and hydroxypropyl substituents, emphasizing the role of halogenation in medical imaging .

Key Research Findings and Data

Physicochemical Properties

  • Solubility: The nitro and carboxyl groups in 3-[(2,4,6-TNP)amino]benzoic acid likely confer polar characteristics, contrasting with the lipophilic triiodo derivatives (e.g., Ioxitalamic Acid) .
  • Thermal Stability : Ester derivatives (e.g., ethyl 2,4,6-trinitrobenzoate) decompose at lower temperatures than carboxylic acid analogs, suggesting higher stability for the latter .

Biological Activity

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid, also known as TNBA, is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article examines the biological activity of TNBA, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid is C13H10N4O5. Its structure includes a benzoic acid moiety substituted with a trinitrophenyl group, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research has indicated that TNBA exhibits several biological activities:

  • Antimicrobial Activity : TNBA has shown potential as an antimicrobial agent. Studies demonstrate its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or function through oxidative stress mechanisms.
  • Anticancer Properties : Preliminary investigations indicate that TNBA may inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in certain cancer cell lines has been noted, possibly through the activation of caspase pathways.
  • Enzyme Inhibition : TNBA interacts with specific enzymes involved in metabolic processes. For instance, it has been reported to inhibit cathepsins B and L, which are crucial in protein degradation pathways. This inhibition may contribute to its anticancer effects by preventing tumor cell survival.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of TNBA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TNBA exhibited significant inhibitory effects at low concentrations (MIC values ranging from 5 to 20 µg/mL). The mechanism was hypothesized to involve disruption of the bacterial membrane integrity.

Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that TNBA induced apoptosis at concentrations of 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptotic activity. The study also reported upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Study 3: Enzyme Interaction

A computational docking study explored the interaction between TNBA and cathepsins B and L. The binding affinities were calculated using molecular docking simulations, revealing a strong interaction with Glide scores between -7.6 to -9.18 kcal/mol for procathepsin B. These findings suggest that TNBA could serve as a lead compound for developing selective protease inhibitors.

Data Summary

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits cathepsins B and L

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